Cas no 1540130-95-7 (4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid)

4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a bromine substituent at the 4-position and a methyl group at the 5-position of the thiazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine moiety enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound’s stability and compatibility with various reaction conditions further contribute to its utility in synthetic chemistry.
4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid structure
1540130-95-7 structure
Product Name:4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid
CAS No:1540130-95-7
MF:C5H4BrNO2S
MW:222.059759140015
CID:5711568
PubChem ID:66725087
Update Time:2025-05-23

4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL560401
    • 4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid
    • EN300-188949
    • AKOS023424474
    • 4-bromo-5-methyl-1,3-thiazole-2-carboxylicacid
    • 1540130-95-7
    • 4-Bromo-5-methylthiazole-2-carboxylic acid
    • 2-Thiazolecarboxylic acid, 4-bromo-5-methyl-
    • 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid
    • Inchi: 1S/C5H4BrNO2S/c1-2-3(6)7-4(10-2)5(8)9/h1H3,(H,8,9)
    • InChI Key: ZNEHZAACYOLUIJ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)SC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 220.91461g/mol
  • Monoisotopic Mass: 220.91461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • Density: 1.895±0.06 g/cm3(Predicted)
  • Boiling Point: 376.0±34.0 °C(Predicted)
  • pka: 2.70±0.10(Predicted)

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Additional information on 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid

4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid (CAS No. 1540130-95-7)

The compound 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid (CAS No. 1540130-95-7) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the class of thiazoles, which are five-membered aromatic rings containing sulfur and nitrogen atoms. The presence of a bromine atom at the 4-position and a methyl group at the 5-position, along with a carboxylic acid group at the 2-position, makes this compound unique and versatile in terms of its chemical properties and potential applications.

Recent studies have highlighted the importance of thiazole derivatives in various fields, including pharmacology, material science, and analytical chemistry. The 4-bromo substitution on the thiazole ring introduces electronic effects that can significantly influence the compound's reactivity and stability. Similarly, the methyl group at position 5 contributes to steric effects, which can be crucial in determining the molecule's interactions with other substances. The carboxylic acid group at position 2 adds acidity to the molecule, making it a potential candidate for various chemical reactions such as esterification or amidation.

One of the most promising applications of 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid lies in its potential use as a building block for drug development. Thiazoles are known for their ability to modulate various biological targets, including enzymes and receptors. Recent research has focused on synthesizing derivatives of this compound with enhanced bioavailability and selectivity for specific therapeutic targets. For instance, studies have shown that certain thiazole derivatives exhibit anti-inflammatory, antitumor, and antimicrobial activities, making them valuable candidates for drug discovery.

In addition to its biological applications, this compound has also been explored in materials science. The unique electronic properties of thiazoles make them suitable for use in organic electronics. For example, derivatives of 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid have been investigated for their potential use in organic light-emitting diodes (OLEDs) and sensors. The bromine substitution at position 4 enhances the molecule's electron-withdrawing properties, which can improve device performance.

The synthesis of 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining product quality. Furthermore, green chemistry principles have been integrated into some synthetic protocols to minimize environmental impact.

From an analytical standpoint, this compound serves as a valuable reference material due to its well-defined structure and stability. It is often used as a standard in chromatographic and spectroscopic analyses to calibrate instruments and validate analytical methods. The presence of multiple functional groups allows for diverse analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), which further enhance its utility in research settings.

In terms of safety considerations, while 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid is not classified as a hazardous substance under normal handling conditions, it is essential to follow standard laboratory safety protocols when working with this compound. Proper ventilation should be ensured during synthesis or handling due to the potential release of volatile byproducts.

Looking ahead, ongoing research continues to uncover new applications for 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid across various disciplines. Its structural versatility makes it an ideal candidate for further exploration in areas such as catalysis and nanotechnology. As advancements in synthetic chemistry continue to evolve, this compound is expected to play an increasingly important role in both academic research and industrial applications.

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